![molecular formula C20H19BrFN3O3 B12633429 N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B12633429.png)
N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide: is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline and 1-phenylethylamine. The synthesis process may involve steps such as acylation, cyclization, and amidation under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in materials science and catalysis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-(4-bromo-2-fluorophenyl)-2-(piperazin-1-yl)propanamide
- N-(4-bromo-2-methylphenyl)-2-(2-fluoro-4-biphenylyl)propanamide
Uniqueness: N-(4-bromo-2-fluorophenyl)-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C20H19BrFN3O3 |
|---|---|
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C20H19BrFN3O3/c1-12(13-5-3-2-4-6-13)25-19(27)17(24-20(25)28)9-10-18(26)23-16-8-7-14(21)11-15(16)22/h2-8,11-12,17H,9-10H2,1H3,(H,23,26)(H,24,28)/t12-,17-/m0/s1 |
Clave InChI |
RANYNIGQZSLCNS-SJCJKPOMSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2C(=O)[C@@H](NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-3a-(4-nitrophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633350.png)
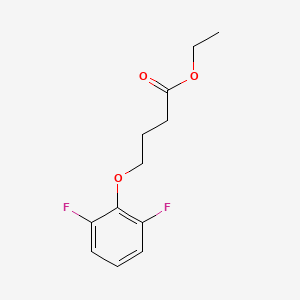

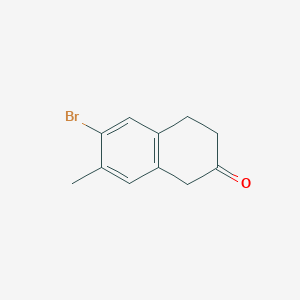
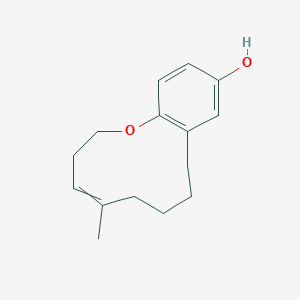
![6-(4-Methoxypyridin-3-yl)-2-(2-methoxypyrimidin-5-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B12633372.png)
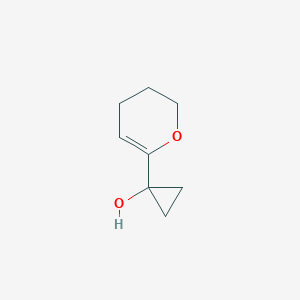
![[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile](/img/structure/B12633390.png)

![2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12633404.png)
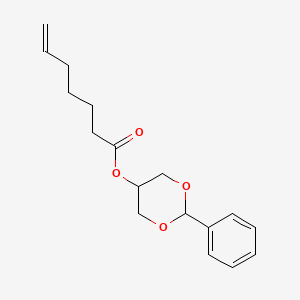
![N-(1-{[(Furan-2-yl)methyl][(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12633435.png)
![9-Bromobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12633443.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)
